4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Catalog No.
S1896654
CAS No.
62078-43-7
M.F
C5H3N3O6
M. Wt
201.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1H-pyrazole-3,5-dicarboxylic acid

CAS Number

62078-43-7

Product Name

4-nitro-1H-pyrazole-3,5-dicarboxylic acid

IUPAC Name

4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Molecular Formula

C5H3N3O6

Molecular Weight

201.09 g/mol

InChI

InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12)

InChI Key

DEGBMJMGROCSHR-UHFFFAOYSA-N

SMILES

C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-]

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H3N3O6 and a molecular weight of approximately 201.1 g/mol. This compound features a pyrazole ring substituted with nitro and carboxylic acid groups, which contribute to its unique chemical properties. It is primarily utilized in research settings due to its potential applications in various fields, including materials science and medicinal chemistry .

There is no current information available on the specific mechanism of action of 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid in biological systems.

As information on this specific compound is limited, refer to general safety guidelines for handling nitro-containing aromatic compounds and carboxylic acids. These may include:

  • Potential explosive nature: Nitro groups can be explosive under certain conditions. Handle with care and consult safety data sheets for similar compounds.
  • Irritant and corrosive: Carboxylic acids can irritate skin and eyes. Wear appropriate personal protective equipment when handling.

The reactivity of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid is characterized by several significant reactions:

  • Nitration: This compound can undergo nitration reactions, introducing additional nitro groups into the pyrazole structure, which can enhance its energetic properties .
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may be removed, leading to the formation of more reactive intermediates.
  • Esterification: The carboxylic acid functionalities allow for esterification reactions, which can modify the compound's solubility and reactivity .

Research indicates that 4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits various biological activities. Its derivatives have shown potential as:

  • Antimicrobial agents: Some studies suggest that derivatives of this compound possess significant antimicrobial properties, making them candidates for pharmaceutical development .
  • Anti-inflammatory agents: Certain modifications have been linked to anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

The synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid typically involves several methods:

  • Cyclocondensation Reactions: This method involves the condensation of appropriate precursors to form the pyrazole ring structure.
  • Nitration of Pyrazole Derivatives: Starting from simpler pyrazole compounds, nitration can introduce the nitro group at the desired position.
  • Carboxylation Reactions: Carboxylic acid groups can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents .

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid has several notable applications:

  • Energetic Materials: Its derivatives are being explored as components in insensitive energetic materials due to their nitrogen-rich structure, which may enhance performance while reducing sensitivity to shock and friction .
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development in areas such as antimicrobial and anti-inflammatory therapies .
  • Research Reagent: It serves as a useful reagent in various chemical syntheses and as a model compound for studying pyrazole derivatives .

Interaction studies involving 4-nitro-1H-pyrazole-3,5-dicarboxylic acid focus on its binding affinities and reactivity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its interaction with enzymes and receptors can provide insights into its pharmacological properties.

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Nitro-1H-pyrazoleNitro group on the pyrazole ringSimpler structure; limited functionalization
1-Methyl-4-nitro-1H-pyrazoleMethyl substitution on the nitrogen atomEnhanced lipophilicity; potential for increased bioactivity
4-Amino-1H-pyrazoleAmino group instead of nitroPotentially different biological activity
5-Methyl-1H-pyrazoleMethyl group at position 5Variation in reactivity due to additional methyl group

The uniqueness of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid lies in its dual carboxylate functionality combined with a nitro substituent on the pyrazole ring, which may offer distinct reactivity patterns and biological activities compared to its analogs.

XLogP3

-0.2

Wikipedia

4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Dates

Modify: 2023-08-16

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